Tetraethyl ethene-1,1-diylbis(phosphonate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Molecular Profile

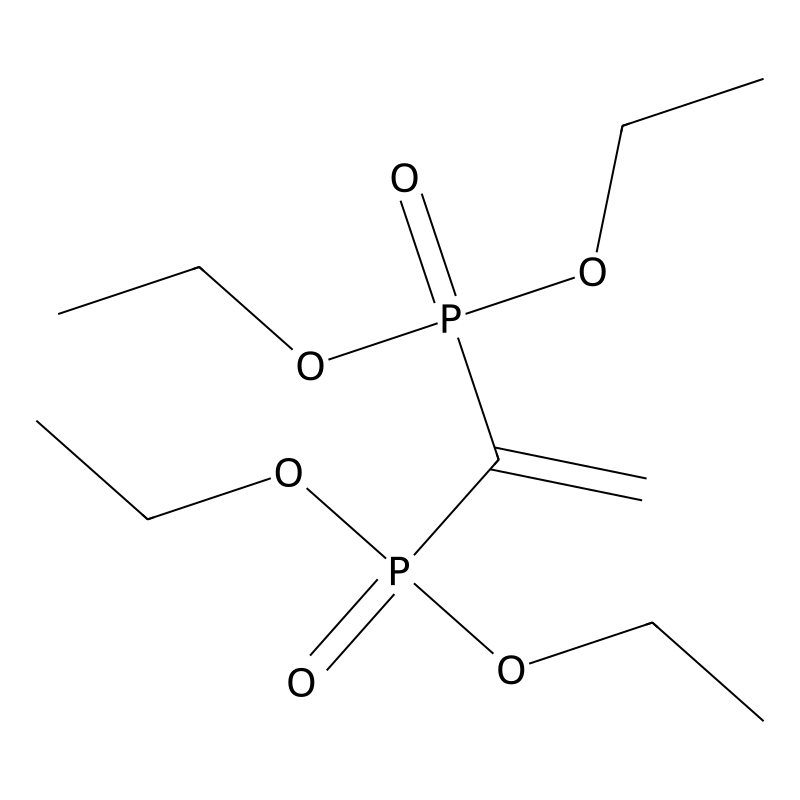

Tetraethyl ethene-1,1-diylbis(phosphonate), also known as Tetraethyl vinylidene phosphonate or Ethenylidenebisphosphonic acid tetraethyl ester, is an organic molecule with the chemical formula C10H22O6P2. It belongs to the class of compounds called phosphonates, which contain a P-C bond where the carbon atom is also bonded to three oxygen atoms [].

Potential Applications

While research on Tetraethyl ethene-1,1-diylbis(phosphonate) is ongoing, some potential applications in scientific research are emerging:

- Enzyme Inhibition: The structure of Tetraethyl ethene-1,1-diylbis(phosphonate) suggests it might have enzyme inhibitory properties. Some studies have investigated its potential to inhibit enzymes involved in the synthesis of ergosterol, a crucial component in fungal cell walls [].

Current Research Needs

More research is needed to fully understand the potential of Tetraethyl ethene-1,1-diylbis(phosphonate) for various scientific applications. Some key areas for further investigation include:

- Mechanism of Action: A deeper understanding of how Tetraethyl ethene-1,1-diylbis(phosphonate) interacts with biological systems, particularly its potential enzyme inhibitory mechanisms, is necessary.

- In Vitro and In Vivo Studies: More studies are needed to evaluate the effectiveness of Tetraethyl ethene-1,1-diylbis(phosphonate) in cell cultures and living organisms.

- Safety and Toxicology: A comprehensive assessment of the safety profile and potential toxicological effects of Tetraethyl ethene-1,1-diylbis(phosphonate) is crucial before any potential applications.

Tetraethyl ethene-1,1-diylbis(phosphonate) is a chemical compound with the molecular formula and a molecular weight of approximately 300.23 g/mol. It features a unique structure characterized by two phosphonate groups attached to an ethene backbone, making it a member of the phosphonate family. This compound is also known by several synonyms, including tetraethyl vinylidene phosphonate and 1,1-bis(diethoxyphosphoryl)ethylene .

- Nucleophilic substitutions: The phosphonate groups can be replaced by nucleophiles under appropriate conditions.

- Hydrolysis: In the presence of water, it can hydrolyze to form corresponding phosphonic acids.

- Condensation reactions: It may react with amines or alcohols to form esters or amides.

These reactions are significant for its application in organic synthesis and material science .

Tetraethyl ethene-1,1-diylbis(phosphonate) has shown potential biological activity, particularly in inhibiting ergosterol synthesis, which is crucial for fungal cell membrane integrity. This property suggests its potential as an antifungal agent. Additionally, its phosphonate structure may confer various biological effects, including cytotoxicity against certain cancer cell lines .

The synthesis of tetraethyl ethene-1,1-diylbis(phosphonate) typically involves:

- Phosphorylation of Ethylene: Ethylene reacts with diethyl phosphite under acidic conditions to form the desired phosphonate.

- Esterification: The reaction may involve the esterification of ethylene glycol with phosphonic acid derivatives.

- Purification: The product is purified through distillation or chromatography to achieve the desired purity level.

These methods highlight the versatility and accessibility of this compound for research purposes .

Tetraethyl ethene-1,1-diylbis(phosphonate) finds applications in:

- Organic Synthesis: It serves as a building block for various organic compounds.

- Agricultural Chemicals: Its antifungal properties make it suitable for developing agricultural fungicides.

- Material Science: It is used in creating polymers and other materials due to its unique chemical properties .

Studies on the interactions of tetraethyl ethene-1,1-diylbis(phosphonate) have revealed:

- Inhibition of Enzymatic Activity: Research indicates that this compound can inhibit specific enzymes involved in lipid metabolism.

- Cellular Uptake Mechanisms: Investigations into how this compound is taken up by cells suggest that it may utilize specific transport mechanisms common to phosphonates.

These interactions are critical for understanding its biological implications and potential therapeutic uses .

Tetraethyl ethene-1,1-diylbis(phosphonate) shares similarities with several other compounds in the phosphonate class. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Tetraethyl ethylenediphosphonate | Two phosphonate groups; used in agriculture | |

| Diethyl phosphite | A simpler structure; used as a reagent in synthesis | |

| Methylphosphonic acid | A key metabolite; involved in nerve agent synthesis |

Uniqueness

Tetraethyl ethene-1,1-diylbis(phosphonate) is unique due to its specific structural arrangement that allows for enhanced biological activity compared to simpler phosphonates. Its dual phosphonate groups provide greater reactivity and potential applications in both medicinal chemistry and agricultural sciences .